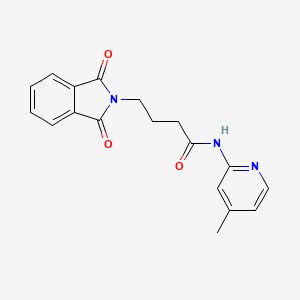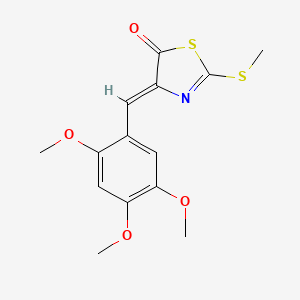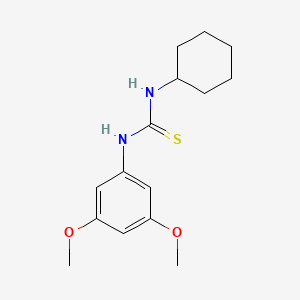
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide, also known as Compound A, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been primarily studied for its anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mechanism of Action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A exerts its anti-inflammatory and immunomodulatory effects by modulating the activity of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of immune and inflammatory responses. Specifically, this compound A inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of downstream pro-inflammatory gene expression, ultimately resulting in reduced inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of pro-inflammatory cytokine and chemokine production, the suppression of immune cell activation and infiltration, and the reduction of tissue damage and inflammation. Additionally, this compound A has been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further clinical development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A in lab experiments is its well-defined mechanism of action and specificity for the NF-κB pathway. This allows for precise modulation of immune and inflammatory responses, making it a valuable tool for studying these processes. However, one limitation of using this compound A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the development and application of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A. One area of interest is the use of this compound A in combination with other anti-inflammatory or immunomodulatory agents to enhance its therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound A in clinical settings. Finally, the potential use of this compound A in other disease areas, such as cancer and neuroinflammation, should be explored.
Synthesis Methods
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A involves several steps, including the condensation of 4-methyl-2-pyridinylamine with 2,3-dioxoindoline-1-acetic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to ensure high yields and purity of the final product.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Several preclinical studies have demonstrated the anti-inflammatory and immunomodulatory effects of this compound A in animal models of these diseases. These studies have shown that this compound A can inhibit the production of pro-inflammatory cytokines and chemokines, reduce immune cell infiltration, and suppress the activation of inflammatory pathways.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-19-15(11-12)20-16(22)7-4-10-21-17(23)13-5-2-3-6-14(13)18(21)24/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRLFQIVGXDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)

![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)
![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)



![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
methanone](/img/structure/B5803951.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)